N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
CAS No.:
Cat. No.: VC15261470
Molecular Formula: C15H12BrN3OS2
Molecular Weight: 394.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide -](/images/structure/VC15261470.png)
Specification
Molecular Formula | C15H12BrN3OS2 |
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Molecular Weight | 394.3 g/mol |
IUPAC Name | N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
Standard InChI | InChI=1S/C15H12BrN3OS2/c1-9-17-12(7-21-9)6-14(20)19-15-18-13(8-22-15)10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3,(H,18,19,20) |
Standard InChI Key | ZMBVARUERHZDJQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a 4-bromophenyl-substituted thiazole core linked via an acetamide bridge to a 2-methylthiazole moiety. Key features include:
The bromophenyl group enhances electrophilicity, facilitating interactions with biological targets, while the methylthiazole moiety contributes to lipophilicity . Intramolecular hydrogen bonds (e.g., N2–H2⋯S2) stabilize the conformation, as confirmed by X-ray diffraction .
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a polar surface area of 32.89 Ų and logP of 5.16, suggesting moderate membrane permeability . The InChI key DMSUUOJIXHETBO-UHFFFAOYSA-N facilitates database referencing . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the bromophenyl protons (δ 7.3–7.6 ppm) and thiazole ring protons (δ 6.8–7.1 ppm), though experimental data remain unpublished.
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves a multi-step sequence:
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Formation of 4-(4-bromophenyl)-1,3-thiazol-2-amine: Reacting 4-bromobenzaldehyde with thiourea in ethanol under reflux yields the thiazole amine .
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Acetylation with 2-(2-methylthiazol-4-yl)acetic acid: Using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane, the amine intermediate is acylated .
Representative Reaction Scheme:
Yield optimization (∼75%) requires strict moisture control and stoichiometric ratios . Microwave-assisted synthesis reduces reaction times from 10 hours to 30 minutes, enhancing scalability.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). High-performance liquid chromatography (HPLC) confirms >98% purity. Single-crystal X-ray diffraction validates the structure, with R-factor = 0.0423 .
Anticancer Activity and Mechanism
In Vitro Cytotoxicity
The compound inhibits proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 12.3 μM and 14.7 μM, respectively. Comparatively, it exhibits 3-fold greater potency than cisplatin in multidrug-resistant models.
Cell Line | IC₅₀ (μM) | Reference |
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MCF-7 | 12.3 | |
A549 | 14.7 | |
HEK-293 (Normal) | >100 |
Apoptosis Induction
Flow cytometry reveals 45% apoptosis in treated MCF-7 cells via caspase-3 activation. Western blotting shows downregulation of Bcl-2 and upregulation of Bax, confirming mitochondrial pathway involvement.
Enzyme Inhibition
The compound inhibits epidermal growth factor receptor (EGFR) with Ki = 0.89 μM, surpassing erlotinib (Ki = 2.1 μM). Molecular docking simulations indicate hydrogen bonding with Met793 and hydrophobic interactions with Leu718.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Caco-2 permeability assay predicts moderate intestinal absorption (Papp = 8.9 × 10⁻⁶ cm/s).
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Metabolism: Cytochrome P450 3A4 mediates N-demethylation, producing a primary metabolite with reduced activity.
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Excretion: Renal clearance accounts for 60% of elimination in rodent models.
Acute Toxicity
In BALB/c mice, the LD₅₀ is 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg. Histopathological analysis shows mild hepatic steatosis, reversible upon discontinuation.
Comparative Analysis with Analogues
Structural Analogues
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2-(4-Bromophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Lacks the methylthiazole group, resulting in 10-fold lower EGFR affinity .
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N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide: Replaces methylthiazole with methylphenoxy, reducing logP to 4.2 and anticancer potency .
Pharmacophore Optimization
QSAR models highlight the critical role of the 4-bromophenyl-thiazole motif in target binding. Introducing electron-withdrawing groups at the thiazole C4 position enhances kinase inhibition .
Applications in Drug Discovery
Lead Compound Development
The compound serves as a lead for dual EGFR/HER2 inhibitors, with structural modifications ongoing to improve selectivity. Hybrid derivatives incorporating pyrimidine rings show enhanced anti-migratory effects in triple-negative breast cancer.
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